molecular formula C23H24N2O2 B7431071 5-tert-butyl-N-[(4-prop-2-ynoxyphenyl)methyl]-1H-indole-2-carboxamide

5-tert-butyl-N-[(4-prop-2-ynoxyphenyl)methyl]-1H-indole-2-carboxamide

カタログ番号 B7431071
分子量: 360.4 g/mol
InChIキー: PCZISKANQDAVTQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-tert-butyl-N-[(4-prop-2-ynoxyphenyl)methyl]-1H-indole-2-carboxamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in the treatment of certain types of cancer. It is currently being studied in preclinical and clinical trials for the treatment of various hematological malignancies, including B-cell lymphomas and leukemias.

作用機序

5-tert-butyl-N-[(4-prop-2-ynoxyphenyl)methyl]-1H-indole-2-carboxamide is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a key role in the survival and proliferation of B-cells. By inhibiting BTK, 5-tert-butyl-N-[(4-prop-2-ynoxyphenyl)methyl]-1H-indole-2-carboxamide blocks the signaling pathways that promote the growth and survival of cancer cells, leading to cell death and tumor regression. Additionally, 5-tert-butyl-N-[(4-prop-2-ynoxyphenyl)methyl]-1H-indole-2-carboxamide has been shown to have immunomodulatory effects, which may enhance the anti-tumor immune response.
Biochemical and Physiological Effects
In preclinical studies, 5-tert-butyl-N-[(4-prop-2-ynoxyphenyl)methyl]-1H-indole-2-carboxamide has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce tumor growth in animal models. It has also been shown to enhance the activity of other anti-cancer agents, such as rituximab, which is commonly used in the treatment of B-cell lymphomas. 5-tert-butyl-N-[(4-prop-2-ynoxyphenyl)methyl]-1H-indole-2-carboxamide has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life, making it suitable for once-daily dosing.

実験室実験の利点と制限

5-tert-butyl-N-[(4-prop-2-ynoxyphenyl)methyl]-1H-indole-2-carboxamide has several advantages for lab experiments, including its high potency and selectivity for BTK, its favorable pharmacokinetic profile, and its ability to enhance the activity of other anti-cancer agents. However, there are also some limitations to consider, such as the potential for off-target effects and the need for further optimization of dosing and scheduling in clinical trials.

将来の方向性

There are several potential future directions for the development of 5-tert-butyl-N-[(4-prop-2-ynoxyphenyl)methyl]-1H-indole-2-carboxamide, including the evaluation of its efficacy in combination with other anti-cancer agents, the exploration of its immunomodulatory effects, and the identification of biomarkers that may predict response to treatment. Additionally, further studies are needed to optimize dosing and scheduling in clinical trials and to evaluate the safety and efficacy of 5-tert-butyl-N-[(4-prop-2-ynoxyphenyl)methyl]-1H-indole-2-carboxamide in larger patient populations. Overall, 5-tert-butyl-N-[(4-prop-2-ynoxyphenyl)methyl]-1H-indole-2-carboxamide represents a promising new therapeutic option for the treatment of hematological malignancies, and further research is needed to fully explore its potential.

合成法

The synthesis of 5-tert-butyl-N-[(4-prop-2-ynoxyphenyl)methyl]-1H-indole-2-carboxamide involves several steps, including the reaction of 4-prop-2-ynoxybenzaldehyde with tert-butylamine, followed by a series of reactions to yield the final product. The synthesis process has been optimized to produce 5-tert-butyl-N-[(4-prop-2-ynoxyphenyl)methyl]-1H-indole-2-carboxamide in high yields and purity, making it suitable for further research and development.

科学的研究の応用

5-tert-butyl-N-[(4-prop-2-ynoxyphenyl)methyl]-1H-indole-2-carboxamide has been extensively studied in preclinical models, where it has demonstrated potent anti-tumor activity against various hematological malignancies. It has also been shown to be well-tolerated and safe in animal models, making it a promising candidate for further clinical development. Currently, 5-tert-butyl-N-[(4-prop-2-ynoxyphenyl)methyl]-1H-indole-2-carboxamide is being evaluated in several clinical trials, including a phase 1 study in patients with relapsed or refractory B-cell lymphomas and leukemias.

特性

IUPAC Name

5-tert-butyl-N-[(4-prop-2-ynoxyphenyl)methyl]-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O2/c1-5-12-27-19-9-6-16(7-10-19)15-24-22(26)21-14-17-13-18(23(2,3)4)8-11-20(17)25-21/h1,6-11,13-14,25H,12,15H2,2-4H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCZISKANQDAVTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)NC(=C2)C(=O)NCC3=CC=C(C=C3)OCC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。